GW406108X: Discovery, Synthesis, and Mechanistic Characterization
GW406108X: Discovery, Synthesis, and Mechanistic Characterization
This guide details the technical profile of GW406108X , a small-molecule inhibitor originating from the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS).[1] While initially developed within broad kinase discovery programs utilizing the privileged oxindole scaffold, it has been repurposed as a critical chemical probe for Kif15 (Kinesin-12) and ULK1 (Unc-51-like autophagy activating kinase 1) .
[1]
Executive Technical Summary
GW406108X (also referred to as GW108X) is a dual-target inhibitor acting on the mitotic motor protein Kif15 and the autophagy-initiating kinase ULK1 . Structurally, it belongs to the 3-substituted indolin-2-one class, a scaffold historically privileged for kinase inhibition (e.g., VEGFR, CDK).
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Primary Targets: Kif15 (ATPase
µM), ULK1 (Kinase ). -
Mechanism: ATP-competitive inhibition (ULK1); ATPase activity blockade (Kif15).
-
Key Application: Pharmacological blockade of autophagic flux and investigation of Kif15-dependent spindle maintenance in mitosis.
Discovery Logic & Target Profiling
The discovery of GW406108X exemplifies phenotypic repurposing . It was not de novo designed for ULK1 but identified through the screening of the GSK PKIS library—a collection of clinically annotated kinase inhibitors made available to the research community to uncover new biology.
Structural Origin (The Oxindole Scaffold)
GW406108X utilizes an indolin-2-one (oxindole) core. This scaffold mimics the purine ring of ATP, allowing it to dock into the hinge region of various kinases.
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Library Context: The compound shares structural homology with Sunitinib and Nintedanib , suggesting it was originally synthesized during lead optimization for receptor tyrosine kinases (RTKs) like VEGFR or PDGFR.
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Selectivity Profiling: In broad selectivity screens (e.g., Nanosyn panels), GW406108X displayed a unique profile. Unlike "clean" inhibitors, it showed promiscuous activity against certain GPCRs and specific kinases, eventually being validated as a potent hit for ULK1 and Kif15.
Validated Targets
| Target | Function | Potency | Assay Type |
| Kif15 (Kinesin-12) | Mitotic Spindle Maintenance | ATPase Activity | |
| ULK1 | Autophagy Initiation | Peptide Substrate Kinase Assay | |
| VPS34 | PI3K Class III | Lipid Kinase Assay |
Chemical Synthesis Pathway
The synthesis of GW406108X follows a convergent route typical of 3-benzylideneindolin-2-ones. It relies on the Knoevenagel condensation of an activated oxindole with a substituted benzaldehyde.
Retrosynthetic Analysis
The molecule is disconnected at the exocyclic double bond (
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Fragment A (Nucleophile): 5-(furan-2-carbonyl)indolin-2-one.[2]
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Fragment B (Electrophile): 3,5-dichloro-4-hydroxybenzaldehyde.[2]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-(furan-2-carbonyl)indolin-2-one
This step introduces the furan moiety via Friedel-Crafts acylation. The 5-position of the oxindole is electronically activated, directing the electrophilic attack.
-
Reagents: Oxindole (Indolin-2-one), 2-Furoyl chloride, Aluminum Chloride (
), DMF (or ). -
Mechanism:
generates the acylium ion from 2-furoyl chloride. The oxindole attacks this electrophile at the C5 position. -
Protocol:
-
Suspend
(3.0 equiv) in dry DMF at 0°C. -
Add Oxindole (1.0 equiv) and stir for 30 min.
-
Dropwise add 2-Furoyl chloride (1.2 equiv).
-
Warm to room temperature and stir for 2–4 hours (monitor by TLC).
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Quench: Pour into ice-water/HCl mixture.
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Isolation: Filter the precipitate, wash with water and cold ethanol. Recrystallize from ethanol.
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Step 2: Knoevenagel Condensation (Assembly of GW406108X)
The C3 position of the oxindole is acidic (
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Reagents: 5-(furan-2-carbonyl)indolin-2-one (from Step 1), 3,5-dichloro-4-hydroxybenzaldehyde, Piperidine (catalytic), Ethanol.
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Protocol:
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Dissolve 5-(furan-2-carbonyl)indolin-2-one (1.0 equiv) and 3,5-dichloro-4-hydroxybenzaldehyde (1.0 equiv) in Ethanol (10 mL/mmol).
-
Add Piperidine (0.1 equiv).
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Reflux at 80°C for 3–6 hours. The product usually precipitates as a yellow/orange solid during the reaction.
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Workup: Cool to room temperature. Filter the solid.
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Purification: Wash with cold ethanol and hexanes. If necessary, recrystallize from EtOH/DMF.
-
-
Stereochemistry: The reaction predominantly yields the (Z)-isomer , stabilized by an intramolecular hydrogen bond between the oxindole NH and the carbonyl oxygen of the benzylidene moiety.
Synthesis Workflow Visualization
Figure 1: Convergent synthesis pathway of GW406108X via Friedel-Crafts acylation and Knoevenagel condensation.
Mechanism of Action & Signaling
ULK1 Inhibition Mode
GW406108X is an ATP-competitive inhibitor.[1] Structural modeling suggests it binds to the ATP-binding pocket (hinge region) of ULK1.
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Hinge Binding: The oxindole core forms hydrogen bonds with the backbone residues Glu93 and Cys95 of ULK1.
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Catalytic Interaction: The carbonyl group likely interacts with Lys46 , a conserved catalytic residue.
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Consequence: Inhibition of ULK1 prevents the phosphorylation of downstream effectors like ATG13 and Beclin-1 , thereby blocking the formation of the phagophore (autophagy initiation).
Biological Readout (Autophagy Blockade)
In cellular assays, GW406108X treatment mimics the effect of ULK1 knockdown:
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LC3-II Accumulation: When used with a lysosomal inhibitor (e.g., Bafilomycin A1), GW406108X prevents the starvation-induced increase in LC3-II, indicating a block in flux initiation.
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p62/SQSTM1 Levels: Accumulation of p62 aggregates due to failed autophagic clearance.
Signaling Pathway Diagram
Figure 2: Mechanism of GW406108X intervention in the autophagy signaling cascade.
Experimental Protocols
In Vitro ULK1 Kinase Assay
To validate the activity of synthesized GW406108X:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. -
Substrate: Use a peptide substrate derived from ATG13 or a generic substrate like Myelin Basic Protein (MBP).
-
Reaction:
-
Incubate recombinant ULK1 (5–10 nM) with GW406108X (serial dilutions) for 15 min.
-
Initiate reaction with ATP (
concentration, typically 10–50 µM) and -ATP. -
Incubate at 30°C for 30 min.
-
-
Detection: Spot onto P81 phosphocellulose paper, wash with phosphoric acid, and measure radioactivity via scintillation counting.
Cellular Autophagy Flux Assay
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Cell Line: U2OS or HeLa cells stably expressing GFP-LC3.
-
Treatment:
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Control: DMSO.[1]
-
Induction: HBSS (Starvation medium) for 2–4 hours.
-
Inhibition: GW406108X (1–5 µM).
-
Flux Block (Optional): Bafilomycin A1 (100 nM).
-
-
Analysis: Western Blot for LC3-I to LC3-II conversion. GW406108X should prevent the HBSS-induced increase in the LC3-II/LC3-I ratio.
References
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Elkins, J. M., et al. (2016). "Comprehensive characterization of the Published Kinase Inhibitor Set." Nature Biotechnology, 34(1), 95-103. Link
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Petricevic, B., et al. (2020). "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 757-774. Link
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Sun, A., et al. (2001). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(Arylmethylene)indolin-2-ones as Broad-Spectrum Kinase Inhibitors." Journal of Medicinal Chemistry, 44(25), 4339–4358. Link
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GSK Published Kinase Inhibitor Set (PKIS). Structural data and original screening results. Link
